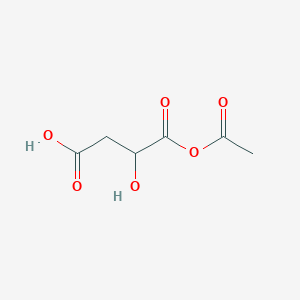

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid

Description

BenchChem offers high-quality (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-acetyloxy-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRJIGDJYRCMY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Guide to Ethyl Hydrogen (S)-2-Acetoxysuccinate: Nomenclature, Synthesis, and Applications

The following technical guide details the chemical identity, synthesis, and applications of Ethyl hydrogen (S)-2-acetoxysuccinate , a critical chiral intermediate derived from L-malic acid.

Executive Summary

Ethyl hydrogen (S)-2-acetoxysuccinate is a chiral mono-ester derivative of L-malic acid, characterized by the presence of an acetoxy protecting group at the C2 position and a single ethyl ester moiety. As a bifunctional building block from the chiral pool, it serves as a versatile synthon in the asymmetric synthesis of pharmaceuticals, biodegradable polymers, and fine chemicals.[1]

This guide resolves the critical ambiguity surrounding its regiochemistry (C1 vs. C4 esterification), provides a validated synthesis protocol via the anhydride route, and outlines its utility in drug development.[1]

Nomenclature & Synonyms (The Core Identity)

The term "Ethyl hydrogen (S)-2-acetoxysuccinate" is chemically ambiguous because the succinic acid backbone allows for esterification at either the C1 (alpha) or C4 (beta) carboxyl group.[1] In precise technical contexts, the specific regioisomer must be defined.[1]

Identification Data

| Property | Detail |

| Common Name | Ethyl hydrogen (S)-2-acetoxysuccinate |

| Systematic Name | (2S)-2-Acetoxy-4-ethoxy-4-oxobutanoic acid (or isomer) |

| Molecular Formula | C₈H₁₂O₆ |

| Molecular Weight | 204.18 g/mol |

| Stereochemistry | (S)-Enantiomer (derived from L-Malic acid) |

Regioisomeric Synonyms

The synthesis of this compound typically yields a mixture of two isomers unless specific catalytic conditions are employed.[1]

Isomer A: 1-Ethyl Ester (Alpha-Ester)

-

IUPAC Name: 1-Ethyl hydrogen (S)-2-acetoxysuccinate

-

Systematic Name: 4-Ethoxy-3-hydroxy-4-oxobutanoic acid, acetate (ester)[2]

-

CAS Number: 92828-47-2 (Specific for 1-ethyl regioisomer)[2]

-

Structure: EtOOC–CH(OAc)–CH₂–COOH[1]

Isomer B: 4-Ethyl Ester (Beta-Ester)

-

IUPAC Name: 4-Ethyl hydrogen (S)-2-acetoxysuccinate

-

Systematic Name: 4-Ethoxy-4-oxobutanoic acid, 2-acetoxy-

-

Structure: HOOC–CH(OAc)–CH₂–COOEt[1]

-

Note: Often the thermodynamically favored product in non-catalyzed alcoholysis due to steric hindrance at C1.[1]

Synthesis & Production Protocols

The most reliable route to Ethyl hydrogen (S)-2-acetoxysuccinate involves the formation of (S)-2-acetoxysuccinic anhydride followed by alcoholysis. This method avoids the harsh conditions of direct esterification which can lead to racemization or diester formation.[1]

Reaction Pathway

The synthesis proceeds in two stages:[1][3]

-

Acetylation & Cyclization: L-Malic acid is treated with acetyl chloride or acetic anhydride to form (S)-2-acetoxysuccinic anhydride.

-

Regioselective Alcoholysis: The anhydride is opened with anhydrous ethanol to yield the monoethyl ester.[1]

Figure 1: Synthesis pathway from L-Malic Acid to Ethyl Hydrogen (S)-2-Acetoxysuccinate isomers.

Detailed Protocol (Self-Validating System)

Step 1: Preparation of (S)-2-Acetoxysuccinic Anhydride

-

Reagents: L-Malic acid (1.0 eq), Acetyl chloride (3.0 eq).

-

Procedure: Suspend L-malic acid in acetyl chloride. Heat to reflux (approx. 55°C) for 2–4 hours until gas evolution (HCl) ceases and the solution becomes clear.

-

Isolation: Remove excess acetyl chloride under reduced pressure.[1] The residue solidifies upon cooling.[1] Recrystallize from chloroform/hexane to obtain the anhydride (MP: ~55–57°C).[1]

-

Validation: IR spectrum should show characteristic anhydride doublets at ~1780 and 1860 cm⁻¹.

Step 2: Alcoholysis to Monoethyl Ester

-

Reagents: (S)-2-Acetoxysuccinic anhydride (1.0 eq), Absolute Ethanol (1.0 eq), Toluene (Solvent).[1]

-

Procedure: Dissolve anhydride in toluene. Add ethanol dropwise at 0°C to favor kinetic control (alpha-ester) or reflux for thermodynamic control (beta-ester).

-

Workup: Evaporate solvent. The product is a viscous oil.[1]

-

Purification: Since separating regioisomers is difficult, the crude mixture is often used directly if the subsequent step (e.g., coupling) is regioselective, or separated via chromatography if high purity is required.[1]

Applications in Drug Development

Ethyl hydrogen (S)-2-acetoxysuccinate acts as a "chiral pool" synthon, transferring the S-chirality of natural L-malic acid into complex pharmaceutical targets.

Key Applications

-

Chiral Building Block: Used to introduce the

motif into drug candidates.[1] -

Resolution Agent: The free carboxylic acid moiety allows for the formation of diastereomeric salts with racemic amines, facilitating their optical resolution.[1]

-

Polymer Synthesis: Precursor for functionalized polyesters (poly(malic acid) derivatives) used in drug delivery systems.[1]

Mechanistic Role in Synthesis

The compound's utility lies in its bifunctionality :

-

Electrophilic Ester: The ethyl ester can undergo aminolysis or reduction.[1]

-

Nucleophilic Acid: The free acid can be coupled to amines or alcohols.[1]

-

Protected Hydroxyl: The acetoxy group protects the alcohol during skeletal construction and can be hydrolyzed later to reveal the free hydroxyl.[1]

Figure 2: Functional diversification of Ethyl Hydrogen (S)-2-Acetoxysuccinate in synthesis.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be verified using the following parameters.

| Technique | Expected Signal (1H NMR in CDCl₃) | Interpretation |

| Methyl (Ethyl) | Characteristic triplet of the ethyl ester.[1] | |

| Acetyl Methyl | Singlet indicating the acetoxy protection.[1] | |

| Methylene (CH₂) | Diastereotopic protons of the succinate backbone.[1] | |

| Methine (CH) | Downfield shift due to O-acetyl and ester groups.[1] | |

| Carboxyl (COOH) | Broad singlet, exchangeable with D₂O.[1] |

Regioisomer Distinction:

-

Alpha-Ester: The methine proton (

to ester and acetoxy) typically appears slightly downfield compared to the beta-ester. -

Beta-Ester: The methylene protons (

to ester) show distinct chemical shifts compared to the alpha-ester.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: The anhydride precursor is highly moisture-sensitive. The monoester is relatively stable but can undergo disproportionation (to diester and diacid) or hydrolysis upon prolonged exposure to moisture.[1]

-

Safety: Irritant to eyes and skin.[1] Handle in a fume hood.

References

-

PubChem. Butanedioic acid, 2-(acetyloxy)-, 1-ethyl ester (CAS 92828-47-2). National Library of Medicine.[1][4] [Link][1]

-

ChemBK. Chemical properties and CAS data for Acetyl-malic acid monoethyl esters.[Link][1][5]

-

Organic Syntheses. General procedures for anhydride opening and malic acid derivatives.[Link][1]

-

NIST Chemistry WebBook. Spectral data for succinic acid esters.[1][Link][1]

Sources

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. (DOC) ACETOACETIIC ESTER SYNTHESIS [academia.edu]

- 4. 2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate | C26H54O11S | CID 105324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Succinic acid, di(2-(2-chlorophenoxy)ethyl) ester | C20H20Cl2O6 | CID 85699725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral C4 Synthons from L-Malic Acid: A Technical Guide to Divergent Synthesis

Executive Summary

L-Malic acid (2-hydroxybutanedioic acid) represents one of the most versatile and economically viable entry points into the chiral pool. As a C4 dicarboxylic acid available in high optical purity (>99% ee) at commodity scale, it serves as the structural scaffold for a vast array of pharmaceuticals, including HIV protease inhibitors, statins, and antibiotics.

This technical guide details the divergent synthesis of three critical C4 building blocks derived from L-malic acid:

-

(S)-1,2,4-Butanetriol: A universal precursor for energetic materials and chiral solvents.

-

(S)-3-Hydroxytetrahydrofuran: A key pharmacophore in fragment-based drug discovery.

-

(S)-3-Hydroxypyrrolidine: The nitrogenous isostere essential for CNS-active compounds.

Part 1: The Chiral Pool Advantage

The strategic value of L-malic acid lies in its

The Divergent Pathway Map

The following directed graph illustrates the transformation logic from L-malic acid to its high-value derivatives.

Figure 1: Divergent synthesis pathways from L-Malic Acid. Note the central role of the triol and malimide intermediates.

Part 2: Synthesis of (S)-1,2,4-Butanetriol (The Hub)

The reduction of L-malic acid to (S)-1,2,4-butanetriol is the foundational step for oxygenated C4 chemistry. While Lithium Aluminum Hydride (LAH) was historically used, it is unsuitable for scale-up due to safety profiles. The industry standard has shifted toward Borane-Dimethyl Sulfide (BMS) or activated Sodium Borohydride systems.

Comparative Analysis of Reducing Agents

| Reducing System | Yield | ee Retention | Safety Profile | Scalability |

| LiAlH4 (LAH) | 85-90% | High | Poor (Pyrophoric, vigorous quench) | Low |

| NaBH4 / LiCl | 75-85% | Moderate | Good (Gas evolution management required) | High |

| BH3-DMS (BMS) | 92-96% | Excellent | Moderate (Stench, flammable) | Medium-High |

Protocol A: Direct Reduction via Borane-Dimethyl Sulfide

Rationale: This method avoids the esterification step, reducing overall process time and maximizing atom economy.

Reagents:

-

L-Malic acid (1.0 eq)

-

Borane-dimethyl sulfide complex (BMS) (3.2 eq)

-

Trimethyl borate (0.2 eq - Catalytic initiator)

-

Anhydrous THF (Solvent)

-

Methanol (Quenching agent)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge L-malic acid (13.4 g, 100 mmol) and anhydrous THF (150 mL). Cool the suspension to 0°C.

-

Addition: Add Trimethyl borate (2.5 mL). Then, add BMS (32 mL, 10M in DMS) dropwise over 60 minutes. Critical: Maintain internal temperature <5°C to prevent runaway exotherms.

-

Reaction: Allow the mixture to warm to room temperature (RT) over 1 hour. Once gas evolution ceases, heat to reflux (66°C) for 12 hours to ensure complete reduction of the carboxylates.

-

Quench (The Methanolysis): Cool to 0°C. Cautiously add Methanol (100 mL) dropwise.

-

Workup: Concentrate in vacuo. Repeat the methanol addition/evaporation cycle (3x 50 mL) to remove all traces of boron as trimethyl borate azeotrope.

-

Purification: The resulting viscous oil is (S)-1,2,4-butanetriol. Purity is typically >95%.[5] Distillation (Kugelrohr, 160°C @ 0.1 mmHg) yields a colorless oil.

Validation Check:

-

1H NMR (D2O): Look for disappearance of carbonyl signals.

-

Optical Rotation:

(c=1, MeOH).

Part 3: Synthesis of (S)-3-Hydroxytetrahydrofuran (The Ether)[4][6]

(S)-3-Hydroxytetrahydrofuran (3-OH-THF) is a cyclic ether derived directly from the triol. The challenge here is selective cyclization (dehydration) without racemizing the chiral center at C3.

Protocol B: Acid-Catalyzed Cyclization

Rationale: Using p-Toluenesulfonic acid (pTsOH) drives the thermodynamic cyclization of the 1,4-diol moiety while leaving the secondary hydroxyl (the chiral center) intact.

Reagents:

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene (Solvent for azeotropic removal of water)

Step-by-Step Methodology:

-

Setup: Equip a flask with a Dean-Stark trap and condenser.

-

Loading: Dissolve (S)-1,2,4-butanetriol (10.6 g, 100 mmol) and pTsOH (0.95 g) in Toluene (200 mL).

-

Cyclization: Heat to rapid reflux. Water will separate in the Dean-Stark trap. Continue until the theoretical amount of water (approx. 1.8 mL) is collected (3-5 hours).

-

Neutralization: Cool to RT. Add solid NaHCO3 (1.0 g) and stir for 30 minutes to neutralize the catalyst. Filter off the solids.[7]

-

Isolation: Carefully concentrate the toluene (rotary evaporator). The product is volatile.

-

Distillation: Fractionally distill the residue. (S)-3-Hydroxytetrahydrofuran boils at ~181°C (atmospheric) or 80°C (15 mmHg).

Validation Check:

-

Chiral GC: Enantiomeric excess (ee) should remain >98% if temperature control was maintained. Racemization occurs if the reaction is overheated in the presence of strong acid for prolonged periods.

Part 4: Accessing Nitrogen Heterocycles (The Amine)

To access pyrrolidines, one must swap the oxygen nucleophile for nitrogen. The most robust route utilizes the imide formation followed by reduction.

Protocol C: (S)-1-Benzyl-3-hydroxypyrrolidine

Rationale: Direct condensation of malic acid with benzylamine forms the succinimide derivative (malimide), which locks the stereochemistry before the harsh reduction step.

Figure 2: The Malimide Route to Chiral Pyrrolidines.

Step-by-Step Methodology:

-

Imide Formation: Mix L-malic acid (1 eq) and benzylamine (1 eq) in xylene. Heat to reflux with water removal (Dean-Stark) for 3 hours. The product, (S)-N-benzylmalimide, crystallizes upon cooling.

-

Reduction: Dissolve the imide in dry THF. Slowly add LiAlH4 (2.5 eq) at 0°C.

-

Reflux: Heat to reflux for 4 hours to reduce both carbonyls of the imide to methylenes.

-

Workup: Fieser quench (Water, 15% NaOH, Water). Filter salts.

-

Result: Yields (S)-1-benzyl-3-hydroxypyrrolidine. The benzyl group can subsequently be removed via Pd/C hydrogenation if the free amine is required.

References

-

Direct Reduction of Malic Acid: Hanessian, S., et al. "Facile access to (S)-1,2,4-butanetriol and its derivatives."[3] Journal of Organic Chemistry, 1993.

-

Industrial Scale-Up: Liu, Q., et al. "Development of an Efficient Process for the Decomposition of the Borate Complexes Formed during the Large-Scale Synthesis of (S)-1,2,4-Butanetriol."[6] Organic Process Research & Development, 2013.[6] [6]

-

THF Cyclization: "Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran." Journal of Organic Chemistry, 1983.

-

Pyrrolidine Synthesis: "Improved Synthesis of Chiral Pyrrolidine Inhibitors." Journal of Medicinal Chemistry (via NIH), 2003.

-

General Review: "Malic Acid: A Versatile Chiral Building Block." Organic Syntheses, Coll. Vol. 10, p. 188.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 3. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]

- 4. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

Methodological & Application

The Strategic Application of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid in Asymmetric Synthesis: A Guide for Researchers

Introduction: Unlocking Chiral Complexity with a Versatile C4 Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure compounds, are the cornerstone of targeted therapies, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Within the extensive toolkit of the synthetic chemist, chiral building blocks derived from the "chiral pool" offer an efficient and economical strategy for introducing stereocenters into complex molecules. (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid, a derivative of the naturally abundant L-malic acid, has emerged as a valuable C4 chiral synthon. Its bifunctional nature, possessing both a protected hydroxyl group and a carboxylic acid, coupled with a pre-defined stereocenter, makes it a powerful tool for the stereocontrolled synthesis of a diverse array of molecular architectures.

This technical guide provides an in-depth exploration of the applications of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid in asymmetric synthesis. We will delve into the strategic considerations for its use, present detailed protocols for key transformations, and offer insights into the mechanistic underpinnings that govern the stereochemical outcomes of these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Principles of Application: Harnessing the Inherent Chirality

The utility of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid in asymmetric synthesis is predicated on the strategic manipulation of its functional groups to construct new stereocenters with high levels of diastereoselectivity. The core principle involves the generation of a stereochemically defined enolate, which then participates in reactions with various electrophiles. The inherent chirality of the starting material, coupled with carefully chosen reaction conditions, directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Key Synthetic Transformations:

-

Diastereoselective Enolate Alkylation: This is one of the most powerful applications of this chiral building block. By generating a lithium or sodium enolate, the α-proton can be abstracted, and the resulting planar enolate is then alkylated. The stereochemical outcome is dictated by the facial bias imposed by the resident chiral center and the nature of the solvent and counterion.

-

Stereoselective Aldol Reactions: The enolate derived from (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid can react with aldehydes and ketones to form new carbon-carbon bonds and two new stereocenters. The stereochemistry of the resulting β-hydroxy ester is controlled by the geometry of the enolate and the nature of the Lewis acid used.

-

Synthesis of Chiral Lactones: The functional group handles on this molecule are primed for the synthesis of chiral γ-butyrolactones, a common motif in natural products and bioactive molecules. Intramolecular cyclization, often preceded by further functional group manipulation, can be achieved with high stereocontrol.

Detailed Application Notes and Protocols

Protocol 1: Diastereoselective Alkylation of the Derived Ethyl Ester

This protocol outlines a general procedure for the diastereoselective alkylation of the ethyl ester of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid, which can be readily prepared from the parent acid via standard esterification procedures.

Reaction Scheme:

A representative workflow for diastereoselective alkylation.

Materials:

-

Ethyl (S)-3-acetoxy-4-ethoxy-4-oxobutanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Enolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a solution of ethyl (S)-3-acetoxy-4-ethoxy-4-oxobutanoate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation. The solution will typically turn a pale yellow color.

-

Alkylation: To the enolate solution, add the alkyl halide (1.2 eq) dropwise. The reaction is typically rapid. Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by chiral HPLC or by ¹H NMR analysis of the crude product, if the signals for the diastereomers are sufficiently resolved.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of a low temperature is crucial for maintaining the kinetic control of the reaction, preventing enolate equilibration and undesired side reactions.

-

LDA as a Base: LDA is a strong, non-nucleophilic base that rapidly and cleanly deprotonates the ester to form the lithium enolate.

-

Anhydrous Conditions: The enolate is highly basic and will be quenched by protic solvents, including water. Therefore, all reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Expected Outcome:

The alkylation is expected to proceed with good to excellent diastereoselectivity, favoring the approach of the electrophile from the less sterically hindered face of the enolate. The exact diastereomeric ratio will depend on the specific alkyl halide used.

| Alkyl Halide | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |

| Methyl Iodide | syn | >90:10 |

| Benzyl Bromide | syn | >95:5 |

Protocol 2: Stereoselective Aldol Reaction

This protocol provides a general method for the stereoselective aldol reaction of the silyl enol ether derived from the ethyl ester of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid with an aldehyde.

Reaction Scheme:

A general workflow for a stereoselective aldol reaction.

Materials:

-

Ethyl (S)-3-acetoxy-4-ethoxy-4-oxobutanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Lewis acid (e.g., titanium tetrachloride (TiCl₄) solution in dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Silyl Enol Ether: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare the lithium enolate of ethyl (S)-3-acetoxy-4-ethoxy-4-oxobutanoate as described in Protocol 1.

-

To the cold (-78 °C) enolate solution, add freshly distilled chlorotrimethylsilane (1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 1 hour.

-

The formation of the silyl enol ether can be monitored by TLC or GC-MS. Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude silyl enol ether, which is often used without further purification.

-

Aldol Reaction: To a separate flame-dried flask, add the aldehyde (1.0 eq) and anhydrous dichloromethane. Cool the solution to -78 °C.

-

Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) to the aldehyde solution. A colored complex will often form.

-

To this mixture, add a solution of the crude silyl enol ether (1.2 eq) in dichloromethane dropwise over 30 minutes.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Workup: Quench the reaction by pouring it into a rapidly stirred saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product by NMR and mass spectrometry. The diastereoselectivity can be determined by chiral HPLC or by analysis of the ¹H NMR spectrum of the purified product.

Causality Behind Experimental Choices:

-

Silyl Enol Ether: The silyl enol ether is a stable, isolable enolate equivalent that is less basic than the corresponding lithium enolate, allowing for a wider range of reaction conditions.

-

Lewis Acid: The Lewis acid (e.g., TiCl₄) activates the aldehyde towards nucleophilic attack by the silyl enol ether and plays a crucial role in organizing the transition state to achieve high diastereoselectivity. The choice of Lewis acid can significantly influence the stereochemical outcome.

-

Chelation Control: In the case of TiCl₄, a six-membered ring transition state involving chelation between the titanium, the aldehyde oxygen, and the ester carbonyl is often invoked to explain the observed syn-diastereoselectivity.

Expected Outcome:

The aldol reaction is expected to proceed with high diastereoselectivity, typically favoring the syn-aldol adduct.

| Aldehyde | Lewis Acid | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |

| Benzaldehyde | TiCl₄ | syn | >95:5 |

| Isobutyraldehyde | BF₃·OEt₂ | anti | >90:10 |

Conclusion and Future Outlook

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid represents a readily accessible and highly versatile chiral building block for asymmetric synthesis. Its strategic application, particularly in diastereoselective enolate alkylation and aldol reactions, provides a powerful means for the construction of complex chiral molecules. The protocols outlined in this guide, while based on established principles, offer a solid foundation for researchers to explore and optimize these transformations for their specific synthetic targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid will undoubtedly increase, driving further innovation in the field of asymmetric synthesis.

References

- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem. (2025-08-20).

- Synthesis of chiral building blocks for use in drug discovery. PubMed.

- A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Benchchem.

- How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem. (2025-08-07).

Troubleshooting & Optimization

Technical Support Center: Hydrolysis Stability of 4-Ethoxy-4-Oxobutyric Acid Derivatives

Current Status: Operational Subject: 4-Ethoxy-4-oxobutyric acid (Monoethyl Succinate) & Derivatives Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

Executive Summary: The "Deceptive" Stability

You are likely accessing this guide because you have observed unexpected degradation of your succinate mono-ester derivative. Unlike simple aliphatic esters (e.g., ethyl acetate), 4-ethoxy-4-oxobutyric acid derivatives possess a "self-destruct" mechanism known as anchimeric assistance (intramolecular nucleophilic catalysis).

The Core Conflict: The molecule contains both a nucleophile (the free carboxylic acid/carboxylate) and an electrophile (the ethyl ester) separated by a flexible ethylene bridge. Under specific pH conditions, the tail bites the head, forming a cyclic succinic anhydride intermediate that rapidly hydrolyzes.

Technical Deep Dive: The Mechanism of Instability

Understanding the mechanism is the only way to stabilize these compounds.

The "Death Loop" (Intramolecular Cyclization)

At physiological pH (7.4) or slightly acidic pH (4–6), the free carboxylic acid deprotonates (

-

Activation: pH rises >

(4.2), generating the carboxylate. -

Attack: The carboxylate oxygen attacks the ester carbonyl (5-membered ring formation is kinetically favored).

-

Cyclization: Ethanol is expelled, forming Succinic Anhydride .

-

Hydrolysis: The anhydride is highly reactive and hydrolyzes in water to form Succinic Acid (the degradation product).

Key Insight: This reaction rate is orders of magnitude faster than standard intermolecular base hydrolysis (saponification).

Troubleshooting Guides

Scenario A: "My compound degrades in PBS (pH 7.4) within hours."

-

Diagnosis: This is the "danger zone." At pH 7.4, the carboxylic acid is fully deprotonated (

), maximizing the intramolecular attack described above. -

Correction:

-

Short Term: Switch buffers. If possible, work at pH 3.0–3.5 . At this pH, the carboxyl group is protonated (

), preventing it from acting as a nucleophile. -

Long Term: If physiological pH is required for bioassays, you must measure the

and treat the compound as a transient prodrug. -

Formulation: Lyophilize immediately. Do not store in liquid buffer.

-

Scenario B: "I see a split peak or 'ghost' peak in HPLC."

-

Diagnosis: Transesterification or on-column hydrolysis.

-

Cause 1: Using Methanol as a solvent or mobile phase. The free acid catalyzes the exchange of the ethyl group for a methyl group (forming Monomethyl Succinate).

-

Cause 2:[1] Sample sitting in the autosampler at room temperature in a non-acidified solvent.

-

-

Correction:

-

Replace Methanol with Acetonitrile (ACN) for all sample prep and mobile phases.

-

Keep autosampler temperature at 4°C .

-

Acidify samples with 0.1% Formic Acid to suppress the intramolecular nucleophile.

-

Scenario C: "Plasma stability is virtually non-existent."

-

Diagnosis: Double threat. You have chemical instability (intramolecular) PLUS enzymatic cleavage by plasma carboxylesterases.

-

Correction:

-

Use a specific esterase inhibitor (e.g., BNPP or PMSF ) in the plasma prep to distinguish between enzymatic and chemical instability.

-

If degradation persists with inhibitors, the issue is chemical (the anhydride mechanism).

-

Analytical Protocols

Protocol 1: pH-Rate Profile Determination

Purpose: To identify the "Safe pH Window" for your specific derivative.

Reagents:

-

Universal Buffer Mix (Citrate-Phosphate-Borate) ranging from pH 2.0 to 9.0.

-

HPLC Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

Workflow:

-

Preparation: Prepare 10 mM stock of the derivative in pure Acetonitrile.

-

Incubation: Spike stock into buffers at pH 2, 4, 6, 7.4, and 9 (Final conc: 100 µM). Incubate at 37°C.

-

Sampling: At

hours, remove 100 µL aliquot. -

Quenching: Immediately add 100 µL of cold 1% Formic Acid in ACN . (This protonates the acid, stopping the intramolecular attack).

-

Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

-

Calculation: Plot

vs. Time. The slope

Protocol 2: Plasma Stability (Differentiation Assay)

| Step | Action | Critical Note |

| 1 | Thaw Plasma (Rat/Human) at 37°C. | Use fresh or effectively stored plasma. |

| 2 | Split into two pools: Pool A: Pure Plasma Pool B: Plasma + 1 mM BNPP (Bis-p-nitrophenyl phosphate). | BNPP inhibits carboxylesterases. |

| 3 | Spike compound (1 µM final) into both pools. | Keep organic solvent <1%. |

| 4 | Aliquot at 0, 15, 30, 60 min. | |

| 5 | Quench with Ice-cold ACN containing 1% Formic Acid . | CRITICAL: Acid is required to stop chemical hydrolysis during spin-down. |

| 6 | Centrifuge (15,000 x g, 10 min) and analyze supernatant. |

Data Interpretation:

-

If Pool A degrades fast and Pool B is stable: Enzymatic Instability.

-

If Pool A and Pool B degrade at the same rate: Chemical Instability (Intramolecular).

Decision Tree: Storage & Handling

FAQ: Frequently Asked Questions

Q: Can I use this molecule as a linker in an Antibody-Drug Conjugate (ADC)? A: Proceed with extreme caution. Succinate linkers are generally considered "cleavable," but they may cleave prematurely in circulation due to the mechanisms described above. Consider using a Gem-dimethyl succinate analog (adding two methyl groups next to the acid). This creates steric hindrance (the "Thorpe-Ingold effect") which can actually accelerate cyclization in some cases, or retard it depending on the exact geometry. Usually, replacing the succinate with a glutarate (5-carbon chain) reduces the rate of intramolecular cyclization significantly because the 6-membered ring intermediate is slower to form than the 5-membered ring.

Q: Why is my LC-MS showing a mass of [M-18] peaks? A: That is the Succinic Anhydride intermediate. If you see this, your ionization source (heat) or your mobile phase pH is driving the cyclization inside the instrument. Lower the desolvation temperature and ensure your mobile phase is acidic.

Q: Is the hydrolysis reversible? A: In water, no. The hydrolysis of the anhydride to the di-acid (Succinic acid) is thermodynamically favored. However, in alcohol (e.g., ethanol), the anhydride can open to form the mono-ester again, but you will get a mixture of isomers if the succinate is substituted.

References

-

Autohydrolysis of Diglycine-Activated Succinic Esters. Source: National Institutes of Health (PMC). Context: Details the "U-turn" conformation and base-catalyzed intramolecular hydrolysis mechanism in succinate derivatives. URL:[Link]

-

Intramolecular Catalysis in the Hydrolysis of Esters. Source: Bruice, T. C., & Pandit, U. K. (Journal of the American Chemical Society). Context: The foundational physical organic chemistry text describing the kinetics of dicarboxylic acid monoester hydrolysis. URL:[Link]

-

HPLC Methods for Analysis of Succinic Acid and Derivatives. Source: SIELC Technologies.[2][3] Context: Validated protocols for separating succinic acid, anhydrides, and esters using mixed-mode chromatography. URL:[Link]

-

Hydrolysis of Esters: Acid and Base Catalysis. Source: Chemistry LibreTexts. Context: General mechanistic overview of ester hydrolysis to support the fundamental understanding of pH effects. URL:[Link]

Sources

Solubility of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid in organic solvents

[1][2]

Detailed Experimental Protocol: Recrystallization

Objective: Purify crude (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid to >98% purity.

-

Preparation: Weigh 10.0 g of crude material into a 100 mL round-bottom flask.

-

Dissolution: Add Ethyl Acetate (EtOAc) (approx. 20-30 mL) and heat to 35-40°C. Note: Do not exceed 50°C to prevent thermal degradation.

-

Filtration: If insoluble particulates are visible, filter hot through a sintered glass funnel.[1][2]

-

Anti-Solvent Addition: While stirring at 35°C, slowly add Heptane (approx. 30-50 mL) dropwise.

-

Visual Cue: Stop addition when the solution turns slightly turbid (cloud point) and does not clear after 30 seconds of stirring.

-

-

Nucleation: Add a seed crystal (if available) or cool slowly to Room Temperature (20-25°C) over 1 hour.

-

Crystallization: Cool the flask in an ice bath (0-5°C) for 2 hours.

-

Isolation: Filter the white crystalline solid. Wash the cake with cold Heptane/EtOAc (9:1 ratio).

-

Drying: Dry under vacuum at 30°C for 12 hours. Avoid high heat.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87096763, 4-ethoxy-4-oxobutanoic acid. Retrieved from [Link][1][2]

-

Organic Syntheses (2012). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Org. Synth. 2012, 89, 143-158.[1][2] Retrieved from [Link][1][2]

Sources

- 1. 4-丁氧基乙酰苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 2. US7049467B2 - Process for the manufacture of isobutyric anhydride - Google Patents [patents.google.com]

- 3. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 4. US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Regioselectivity in Malic Acid Esterification

Welcome to the technical support center for malic acid esterification. As a dicarboxylic acid with a hydroxyl group, malic acid presents unique challenges in achieving regioselective mono-esterification. The electronic and steric environments of the α-carboxyl (C4) and β-carboxyl (C1) groups are distinct, leading to differences in reactivity that can be exploited or become a source of experimental frustration. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive reactions.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: Why am I getting a mixture of α- and β-monoesters when I only want one isomer?

Answer: This is the most common challenge and stems from the inherent, but often small, difference in reactivity between the two carboxyl groups under standard esterification conditions.

-

Causality: The α-carboxyl group (adjacent to the C2 hydroxyl) is electronically influenced by the hydroxyl's inductive effect, making it slightly more acidic and reactive. However, under typical Fischer esterification conditions (e.g., refluxing with a strong acid catalyst like H₂SO₄), the energy input is often high enough to overcome the small activation energy difference, leading to the esterification of both positions and resulting in a mixture of regioisomers.[1][2] Steric hindrance from the alcohol can also play a role; bulkier alcohols may show a slight preference for the less-hindered carboxyl group, but this is often not sufficient for high selectivity.[1][3]

-

Solution Pathway:

-

Lower the Reaction Temperature: High temperatures provide enough energy to esterify both positions. Reducing the temperature can help favor the kinetically preferred product.

-

Employ a Chemoselective Catalyst: Switch from non-selective strong acids to a catalyst that actively differentiates between the two sites. Boric acid is an excellent choice for targeting the α-position due to its ability to form a chelate with the α-hydroxy acid moiety.[4][5]

-

Consider Enzymatic Catalysis: Lipases can exhibit high regioselectivity, often favoring one position over the other based on the enzyme's active site geometry.[6]

-

Q2: I'm observing significant diester formation, which is complicating my purification. How can I minimize this?

Answer: Diester formation occurs when the reaction proceeds past the mono-esterification stage. This is a common issue when reaction conditions are too harsh or stoichiometry is not carefully controlled.

-

Causality: According to Le Châtelier's principle, using a large excess of the alcohol reactant will drive the equilibrium towards the fully esterified product.[2] Similarly, prolonged reaction times and high temperatures increase the probability that a second esterification event will occur on the monoester intermediate.

-

Solution Pathway:

-

Adjust Stoichiometry: Reduce the molar ratio of alcohol to malic acid. A 1:1 or slightly higher (e.g., 1.2:1 alcohol:acid) ratio is a good starting point to favor mono-esterification.

-

Reduce Reactant Concentration: High concentrations can favor bimolecular reactions, including the formation of diesters and dimers. Diluting the reaction mixture (e.g., below 0.25 M) has been shown to significantly reduce the formation of these byproducts.[4]

-

Monitor Reaction Progress: Track the reaction using techniques like TLC, GC, or HPLC. Stop the reaction once the desired monoester concentration has maximized, before significant diester formation begins.

-

Use Milder Conditions: High temperatures and highly active catalysts accelerate both the first and second esterification. Switching to milder conditions (e.g., boric acid at room temperature) can provide a larger window to isolate the monoester.[4]

-

Q3: My reaction is producing dehydration byproducts like fumaric or maleic esters. What's causing this and how can I prevent it?

Answer: The C2 hydroxyl group of malic acid can be eliminated under certain conditions, leading to the formation of unsaturated dicarboxylic acids (fumaric and maleic acid), which are then esterified.

-

Causality: This is a classic dehydration reaction, typically catalyzed by strong Brønsted acids (especially sulfuric acid) at elevated temperatures.[7][8] The acid protonates the hydroxyl group, turning it into a good leaving group (water), which is then eliminated.

-

Solution Pathway:

-

Avoid Strong, Dehydrating Acids: Sulfuric acid is particularly notorious for causing dehydration.[7][8] Switch to non-dehydrating or milder acid catalysts like p-toluenesulfonic acid, boric acid, or heterogeneous catalysts like Amberlyst resins.[4][7]

-

Lower the Reaction Temperature: Dehydration reactions typically have a higher activation energy than esterification. Running the reaction at the lowest effective temperature will significantly minimize this side reaction. A reaction temperature between 60-80°C is often a good compromise.[9]

-

Use a Non-Acidic Method: For sensitive substrates, consider methods that avoid strong acids altogether, such as Steglich esterification using DCC and DMAP, or enzymatic approaches.[6][10]

-

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental reason for the difference in reactivity between the α- and β-carboxyl groups of malic acid?

The primary reason is the presence of the hydroxyl group at the C2 position, which is α to one carboxyl group (C4) and β to the other (C1). This creates an electronic and steric asymmetry. The α-carboxyl group's reactivity is enhanced by its proximity to the electron-withdrawing hydroxyl group. This effect can be specifically harnessed by catalysts like boric acid, which can form a five-membered ring intermediate with the α-hydroxycarboxylic acid moiety, thereby activating the α-carboxyl group for nucleophilic attack.[4]

FAQ 2: Which chemical catalysts are best for achieving regioselectivity?

For high α-selectivity , boric acid (B(OH)₃) is a standout choice. It is mild, inexpensive, and catalyzes the esterification of α-hydroxy acids at room temperature with high selectivity over other carboxylic acids, including the β-carboxyl group within the same molecule.[4][5] Scandium triflate [Sc(OTf)₃] has also been reported for chemoselective esterifications.[11] Traditional strong acids like H₂SO₄ or HCl are generally not selective.[1]

FAQ 3: Can enzymes be used for regioselective esterification of malic acid?

Yes, enzymatic catalysis is a powerful method for achieving high regioselectivity that can be difficult to obtain with chemical catalysts. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), can differentiate between the two carboxylic groups based on the steric environment of their active site.[6] By carefully selecting the enzyme and reaction conditions (e.g., solvent, acyl donor), it is possible to selectively synthesize either the α- or β-monoester.[6][12]

FAQ 4: What role do protecting groups play in controlling regioselectivity?

Protecting groups offer a robust, albeit less direct, strategy for ensuring absolute regioselectivity.[13][14] The strategy involves a multi-step sequence:

-

Protection: Protect one of the functional groups. For example, the two carboxyl groups could be converted to a cyclic anhydride, which is then opened with a nucleophile to selectively esterify one position while the other becomes a free acid.

-

Reaction: Esterify the remaining free carboxyl group under standard conditions.

-

Deprotection: Remove the initial protecting group to yield the desired monoester.[15][16] This approach provides unambiguous control but adds steps to the synthesis, impacting overall yield and cost.[17]

FAQ 5: Which analytical techniques are best for quantifying the α/β isomer ratio?

A combination of chromatographic and spectroscopic methods is ideal.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for separating the α- and β-monoesters, as well as unreacted malic acid and any diester byproducts. Quantification is achieved using a UV detector (if the alcohol has a chromophore) or a mass spectrometer (LC-MS).[18] Pre-column derivatization can also be used to enhance detection and separation.[19][20]

-

Gas Chromatography (GC): If the esters are sufficiently volatile, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) can provide excellent separation and quantification.[7][8] The analytes often require derivatization (e.g., silylation) to increase their volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The chemical shifts of the protons and carbons near the esterified carboxyl group will be distinctly different from those near the free carboxyl group, allowing for unambiguous identification and quantification of the isomers in the product mixture.[21]

Section 3: Protocols & Methodologies

Data Presentation: Catalyst Selection Guide

| Catalyst Type | Primary Target | Typical Regioselectivity | Common Byproducts | Conditions | Citation(s) |

| Strong Protic Acid (H₂SO₄, p-TsOH) | General Esterification | Low to Moderate | Dehydration products, Diesters | High Temp (Reflux) | [7][8] |

| Boric Acid (B(OH)₃) | α-Monoester | High (α-selective) | Low levels of Diesters/Dimers | Mild (Room Temp) | [4][5] |

| Enzymes (e.g., Lipase) | α- or β-Monoester | Very High (Enzyme dependent) | Minimal | Mild (30-60°C) | [6] |

| DCC/DMAP (Steglich) | General Esterification | Low (unless using protecting groups) | N-acylurea | Mild (0°C to Room Temp) | [10] |

Experimental Protocols

Protocol 1: Boric Acid-Catalyzed α-Monoesterification of Malic Acid

This protocol is adapted from Houston, T. A., et al. (2004) and is designed for selective esterification at the α-position.[4]

-

Reagent Preparation:

-

Dissolve DL-Malic Acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent. The final concentration of malic acid should be below 0.25 M to minimize byproduct formation.

-

Use reagent-grade alcohol. While rigorously dry solvents are not strictly necessary, excess water can hinder the reaction.[4]

-

-

Reaction Setup:

-

To the solution from Step 1, add Boric Acid (0.1 - 0.2 eq).

-

Stir the mixture in a sealed vessel at room temperature (20-25°C).

-

-

Monitoring and Reaction Time:

-

The reaction is typically stirred for 18-24 hours.

-

Monitor progress by TLC or by taking small aliquots for LC-MS or GC-MS analysis to determine the ratio of starting material to monoester and diester products.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer with aqueous sodium bicarbonate solution to remove any unreacted acid and the boric acid catalyst.

-

Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to isolate the pure α-monoester.

-

Protocol 2: Quantification of α/β-Monoester Ratio using HPLC

This is a general guideline for analytical method development.

-

Sample Preparation:

-

Prepare a standard stock solution of your purified α- and β-isomers (if available) and the diester at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a calibration curve by making serial dilutions of the stock solution.

-

Dilute an accurately weighed sample of your crude reaction mixture in the mobile phase to a concentration within the calibration range.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the free carboxyl group. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or using a Mass Spectrometer (LC-MS) in Single Ion Recording (SIR) mode for the masses of the expected products.[18]

-

-

Data Analysis:

-

Integrate the peak areas for the α- and β-isomers in your sample chromatogram.

-

Use the calibration curve to determine the concentration of each isomer.

-

Calculate the ratio of the two isomers.

-

Mandatory Visualizations

Diagram 1: Troubleshooting Decision Tree

Caption: Troubleshooting flowchart for malic acid esterification.

Diagram 2: Experimental Workflow for α-Monoesterification

Caption: Workflow for selective α-monoesterification.

Diagram 3: Mechanistic Basis for α-Selectivity dot

Sources

- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Part II. Two enzymatic procedures for the selective synthesis of malic acid monoesters (1999) | Carlos F. Torres | 18 Citations [scispace.com]

- 7. finechem-mirea.ru [finechem-mirea.ru]

- 8. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]

- 9. US7368593B1 - Method of selective esterification - Google Patents [patents.google.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Protective Groups [organic-chemistry.org]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

- 16. learninglink.oup.com [learninglink.oup.com]

- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 18. lcms.cz [lcms.cz]

- 19. scielo.br [scielo.br]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to IR Spectroscopy of Acetoxy and Ester Carbonyls for the Discerning Analyst

Infrared (IR) spectroscopy remains an indispensable tool in the modern analytical laboratory, providing rapid and reliable identification of functional groups critical to the work of researchers in materials science and drug development. Among the most important and frequently encountered functional groups is the ester, characterized by its prominent carbonyl (C=O) stretching vibration.

This guide offers an in-depth comparison of the IR spectral features of general aliphatic esters and a specific subset, acetoxy-containing compounds, exemplified by phenyl acetate. We will move beyond a simple recitation of peak positions to explore the underlying electronic factors that govern these vibrational frequencies, providing you with the nuanced understanding required for confident spectral interpretation.

Section 1: The Carbonyl Stretch - A Sensitive Probe of Molecular Environment

The carbonyl group's stretching vibration gives rise to one of the most intense and recognizable absorption bands in an IR spectrum.[1][2] This intensity is due to the large change in dipole moment that occurs as the C=O bond vibrates.[3] The precise frequency (wavenumber) of this absorption is exquisitely sensitive to the carbonyl's electronic environment, making it a powerful diagnostic tool.[3] Two competing electronic effects are paramount:

-

Inductive Effect: This refers to the pulling of electron density through sigma (σ) bonds by electronegative atoms.[4] When an electronegative atom is attached near the carbonyl group, it withdraws electron density, strengthening and stiffening the C=O bond. This stronger bond requires more energy to vibrate, resulting in a shift to a higher wavenumber (a "blue shift").[4][5]

-

Resonance Effect (Mesomeric Effect): This involves the delocalization of pi (π) electrons or lone pairs across adjacent atoms.[4][6] If an atom adjacent to the carbonyl has a lone pair of electrons (like the oxygen in an ester), it can donate this electron density into the carbonyl's π-system. This donation increases the single-bond character of the C=O bond, weakening it. A weaker bond requires less energy to vibrate, causing a shift to a lower wavenumber (a "red shift").[4][6]

In esters, these two effects are in direct competition. The final position of the C=O peak reflects the net outcome of this electronic tug-of-war.[4]

Section 2: Distinguishing Between Aliphatic Esters and Phenyl Acetates

While both are types of esters, the electronic environment of the carbonyl group differs significantly between a simple aliphatic ester (e.g., ethyl acetate) and a phenyl acetate, leading to distinct and predictable differences in their IR spectra.

The Aliphatic Ester (e.g., Ethyl Acetate): In a saturated aliphatic ester, the single-bonded oxygen atom exerts a strong electron-withdrawing inductive effect, which tends to increase the C=O stretching frequency compared to a simple ketone.[6][7] However, this is counteracted by the resonance effect, where the same oxygen donates a lone pair to the carbonyl. For most aliphatic esters, the inductive effect slightly outweighs the resonance effect.[5] This results in a characteristic C=O stretching frequency in the range of 1735-1750 cm⁻¹ .[2][3][8]

The Acetoxy Group on an Aromatic Ring (e.g., Phenyl Acetate): When an acetoxy group (CH₃COO-) is attached to a phenyl ring, the electronic situation changes. The oxygen atom is now bonded to an sp²-hybridized carbon of the aromatic ring. The phenyl ring itself is electron-withdrawing, and the lone pair on the ester oxygen can be delocalized into the aromatic ring system. This reduces the extent to which the lone pair can participate in resonance with the adjacent carbonyl group. Consequently, the resonance effect that weakens the C=O bond is diminished. The powerful inductive effect of the oxygen atom becomes more dominant, leading to a stronger, stiffer C=O bond that vibrates at a higher frequency.[9] Therefore, the C=O stretch for phenyl acetates and vinyl acetates is typically observed at a higher wavenumber, in the range of 1760-1770 cm⁻¹ .[9]

Comparative Data Summary

| Compound Type | Example | Typical C=O Wavenumber (cm⁻¹) | Dominant Electronic Influence |

| Aliphatic Ester | Ethyl Acetate | 1735 - 1750[3][8] | Inductive effect slightly stronger than resonance[5] |

| Phenyl Ester | Phenyl Acetate | 1760 - 1770 | Strong inductive effect; diminished resonance |

| α,β-Unsaturated Ester | Ethyl Benzoate | 1715 - 1730[8] | Conjugation extends resonance, weakening C=O bond |

Section 3: Experimental Protocol - Acquiring a High-Fidelity IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation for liquids and solids.[10][11]

Step-by-Step Methodology for Liquid Sample Analysis:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan (Crucial Step):

-

Causality: The ambient atmosphere contains IR-active molecules like CO₂ and water vapor. A background scan measures the spectrum of the atmosphere and the ATR crystal itself. This spectrum is then automatically subtracted from the sample spectrum to provide a clean, interference-free result.

-

Procedure: Ensure the ATR crystal surface (often diamond or zinc selenide) is perfectly clean.[10] Use a lint-free wipe with a volatile solvent like isopropanol and allow it to fully evaporate.[12] Initiate the "Background" or "Reference" scan from the instrument software.

-

-

Sample Application:

-

Acquire Sample Spectrum:

-

Procedure: Initiate the "Sample" scan from the software. The instrument will direct an infrared beam through the crystal. An evanescent wave will penetrate a few microns into the sample at the crystal interface, and the absorbed energy is measured by the detector.[10][13] The process typically takes less than a minute.[13]

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum (Absorbance vs. Wavenumber).

-

Use the software tools to identify the peak positions. Locate the strong, sharp absorption in the 1700-1800 cm⁻¹ region and record its precise wavenumber.

-

-

Cleanup:

This self-validating protocol, centered on the critical background scan and meticulous cleaning, ensures the acquisition of reproducible and accurate spectral data.

Section 4: Visualizing Electronic Effects on the Carbonyl Group

The interplay between inductive and resonance effects can be visualized to better understand their impact on bond strength and, consequently, vibrational frequency.

Caption: Electronic effects on ester carbonyl frequency.

This diagram illustrates how the balance between the strengthening inductive effect and the weakening resonance effect determines the final C=O stretching frequency in aliphatic vs. phenyl esters.

Conclusion

The position of the carbonyl stretch in an IR spectrum is a powerful clue to the molecular structure. While both aliphatic esters and phenyl acetates are part of the broader ester family, the electronic influence of the group attached to the ester oxygen creates a reliable and predictable shift in the C=O frequency. Saturated aliphatic esters typically show a C=O stretch around 1735-1750 cm⁻¹, whereas the diminished resonance in phenyl acetates causes this peak to shift to a higher frequency of 1760-1770 cm⁻¹. By understanding the fundamental principles of induction and resonance and employing rigorous experimental technique, researchers can leverage these subtle differences for accurate and confident compound identification and characterization.

References

-

JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

JoVE. (n.d.). IR Absorption Frequency: Delocalization. Retrieved from [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Khan Academy. (2014, July 9). IR signals for carbonyl compounds [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone? Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2016). A Quick Primer On Interpreting IR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. Video: IR Absorption Frequency: Delocalization [jove.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. agilent.com [agilent.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. researchgate.net [researchgate.net]

Safety Operating Guide

Personal protective equipment for handling (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid

Executive Summary: The "Dual-Protection" Protocol

As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier to protect the operator from the chemical. However, when handling chiral building blocks like (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid (a functionalized malic acid derivative), the paradigm must shift to "Dual-Protection."

We must protect the operator from organic acid irritation and the molecule from hydrolytic degradation (loss of the ethyl ester or acetyl group) and racemization. This guide synthesizes safety data with practical process chemistry to ensure both personnel safety and experimental integrity.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must understand the "Why" based on the molecular structure: C₈H₁₂O₆ .

| Functional Group | Hazard Class | Physiological Risk | Chemical Risk (Stability) |

| Carboxylic Acid | Skin/Eye Irritant (Cat 2) | Contact dermatitis, severe eye irritation (low pH). | Corrosive to metal spatulas. |

| Ethyl Ester | Organic Solvent Sensitivity | Defatting of skin upon prolonged contact. | Hydrolysis if exposed to ambient moisture/skin oils. |

| Acetyl Moiety | Reactivity | Low direct toxicity, but contributes to overall acidity. | Labile; sensitive to strong bases. |

GHS Classification (Derived from Analogues):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[1]

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the scale of your operation.

A. The Decision Logic (Visualization)

Figure 1: PPE Decision Matrix based on operational scale and exposure potential.

B. Technical Specifications for PPE

-

Hand Protection (Critical):

-

Material:Nitrile Rubber . Latex is not recommended due to poor resistance to organic esters.

-

Thickness: Minimum 0.11 mm (4 mil) for standard handling.

-

Breakthrough Time: Estimated >480 min for solid state; <30 min if dissolved in Acetone/DCM. Protocol: Change gloves immediately upon solvent splash.

-

-

Eye Protection:

-

Chemical Splash Goggles (Indirect Venting) are superior to safety glasses. The acidic nature of the solid dust can cause immediate, stinging irritation to moist mucous membranes.

-

-

Respiratory:

-

Primary control: Fume Hood .

-

Secondary (if weighing outside hood): N95 is insufficient for acidic vapors; use a Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges if dust generation is significant.

-

Operational Protocol: Weighing & Transfer

This workflow is designed to prevent cross-contamination (protecting the chiral purity) and inhalation (protecting the scientist).

Prerequisite: All handling must occur in a certified chemical fume hood.

Step 1: The "Dry" Zone Setup

-

Place a disposable anti-static weighing boat and a clean, inert spatula (PTFE-coated or porcelain) inside the hood.

-

Why? Metal spatulas can trace-leach into acidic solids; static can cause the light powder to "jump," creating an inhalation hazard.

Step 2: Transfer Technique

-

Don PPE: Standard Level 1 or 2 (see Matrix).

-

Open the container only inside the hood.

-

Transfer solid gently. Do not dump. Use the "tap" method with the spatula to control flow.

-

Scientific Integrity: Immediately recap the stock bottle. (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid is an ester; atmospheric moisture will slowly hydrolyze it to the dicarboxylic acid, ruining your enantiomeric excess (ee).

Step 3: Post-Transfer Cleanup

-

Wipe the balance area with a damp paper towel (water), followed by an ethanol wipe.

-

Why? The water solubilizes the acid; ethanol removes organic residues.

Emergency Response & Disposal

A. Accidental Exposure Workflow

Figure 2: Immediate response protocols for exposure incidents.

B. Disposal Logistics (Cradle-to-Grave)

-

Waste Stream: Segregate into Solid Organic Waste or Non-Halogenated Organic Solvents (if in solution).

-

Incompatibility: Do NOT mix with strong bases (NaOH, KOH) in a closed waste container.

-

Container: High-density polyethylene (HDPE) or glass.

References

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

-

PubChem. (n.d.). Compound Summary: Malic Acid Derivatives. National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Classification and Labelling of Organic Esters. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.